molecular formula C9H8FNO B8232767 2-fluoro-7,8-dihydro-6H-quinolin-5-one

2-fluoro-7,8-dihydro-6H-quinolin-5-one

Cat. No.: B8232767
M. Wt: 165.16 g/mol
InChI Key: LITQCDMXONTBTF-UHFFFAOYSA-N
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Description

2-fluoro-7,8-dihydro-6H-quinolin-5-one is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-7,8-dihydro-6H-quinolin-5-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate fluorinating agents under controlled conditions . Another method includes the cyclization of suitable precursors in the presence of catalysts to form the quinoline ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-fluoro-7,8-dihydro-6H-quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-fluoro-7,8-dihydro-6H-quinolin-5-one include other fluorinated quinoline derivatives and non-fluorinated quinoline analogs. Examples include:

Uniqueness

The presence of the fluorine atom in this compound distinguishes it from other quinoline derivatives. Fluorine can significantly impact the compound’s chemical stability, lipophilicity, and biological activity, making it a unique and valuable compound for research and development .

Properties

IUPAC Name

2-fluoro-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITQCDMXONTBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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